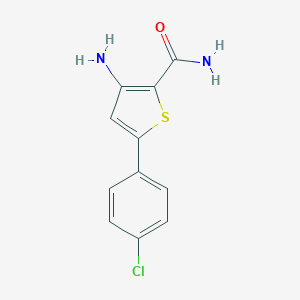
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide and its derivatives typically involves the Gewald reaction, a multicomponent reaction involving ketones, cyanoacetate, and sulfur to form thiophene derivatives. For instance, synthesis processes have been reported where the compound is obtained through reactions involving aniline, ethylcynoacetate, and p-chloroacetophenone under specific conditions, followed by reactions with various aryl aldehydes to yield Schiff bases (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis
The molecular structure of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and Mass spectral data. These studies provide insights into the compound's chemical backbone and the orientation of its functional groups, which are crucial for understanding its reactivity and properties. X-ray crystallography has also been used to determine the crystal structure of related compounds, revealing information about molecular packing and intermolecular interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Reactions and Properties
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide participates in various chemical reactions, leading to the formation of different functionalized derivatives. These reactions include condensation with aryl aldehydes to form Schiff bases, which have been studied for their central nervous system (CNS) depressant activity, antimicrobial activity, and other biological properties. The versatility in chemical reactivity makes it a valuable scaffold for the development of novel compounds with potential pharmacological applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Physical Properties Analysis
The physical properties of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. For instance, the crystal and molecular structure studies provide valuable information on the stability and packing of the molecules in the solid state, which can affect their dissolution and bioavailability.
Chemical Properties Analysis
The chemical properties of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, including its reactivity, stability, and interactions with other molecules, are key to its applications in synthesis and drug design. Its ability to undergo various chemical reactions allows for the creation of a wide array of derivatives with diverse biological activities. Studies on its acid chloride derivatives and other functionalized forms provide insights into its potential as a precursor for more complex molecules with specific properties and activities (Kumar, Anupama, & Khan, 2008).
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues in Carcinogenicity Studies
Thiophene analogues, such as 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, are significant in research focused on understanding their biological activities, including potential carcinogenicity. A study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl, evaluating them for potential carcinogenicity. These compounds were assessed using in vitro assays like the Ames test and cell transformation assays, highlighting their chemical and biological behaviors that may indicate carcinogenic potential. Such research underlines the importance of thiophene compounds in carcinogenicity studies (Ashby et al., 1978).
Imidazole Derivatives and Antitumor Activity
The study of imidazole derivatives, related to thiophene compounds by their heterocyclic nature, has been noted for their potential antitumor activities. Imidazole and its derivatives have been reviewed for their roles in new antitumor drugs and the synthesis of compounds with various biological properties. This suggests a potential research pathway for thiophene derivatives like 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in the exploration of antitumor activities (Iradyan et al., 2009).
Synthesis and Structural Properties of Thiophene Derivatives
Research into the synthesis and structural properties of novel thiophene derivatives provides insight into the chemical versatility and potential applications of such compounds. Issac and Tierney (1996) described the synthesis of substituted thiophene compounds, examining their spectroscopic and structural properties. This kind of research is foundational for understanding the potential applications of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in material science, pharmacology, or as intermediates in organic synthesis (Issac & Tierney, 1996).
Applications in Supramolecular Chemistry
The utilization of thiophene derivatives in supramolecular chemistry highlights their importance in the development of nanotechnologies and biomedical applications. Cantekin et al. (2012) reviewed benzene-1,3,5-tricarboxamides (BTAs), compounds with a structural resemblance to thiophene derivatives, for their supramolecular self-assembly behavior. Such studies suggest potential applications of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in the design of new materials and therapeutic agents (Cantekin et al., 2012).
Environmental Impact Assessment
Research on the environmental impact of chlorophenyl compounds, closely related to thiophene derivatives, provides insight into the ecological considerations of such chemicals. Krijgsheld and Gen (1986) evaluated the toxicity of chlorophenols in the aquatic environment, highlighting the moderate toxic effects these compounds exert on mammalian and aquatic life. Understanding the environmental impact of related compounds can inform safer handling and disposal practices for research involving 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide (Krijgsheld & Gen, 1986).
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYJPACEBWKWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373351 | |
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
CAS RN |
175137-05-0, 515142-45-7 | |
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 515142-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

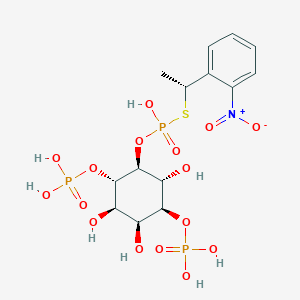
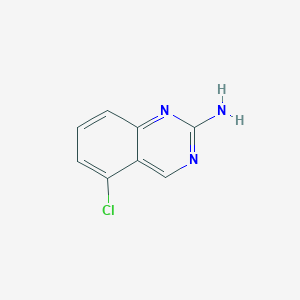
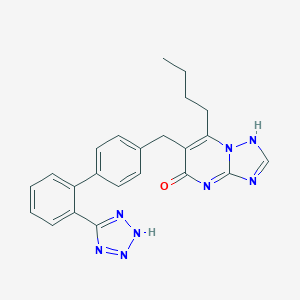


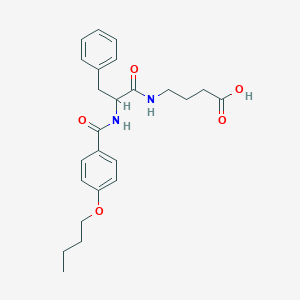



![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)
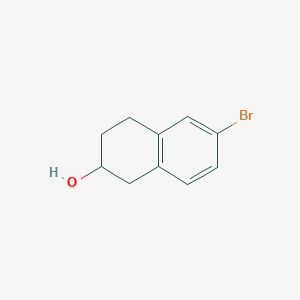
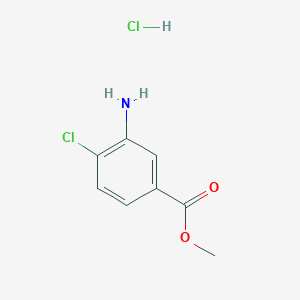
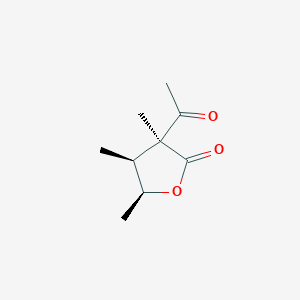
![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)